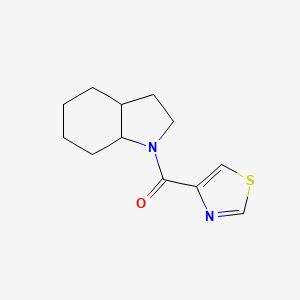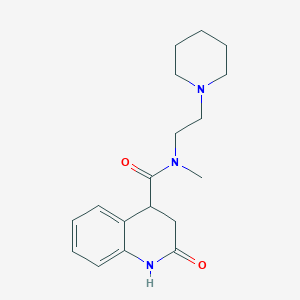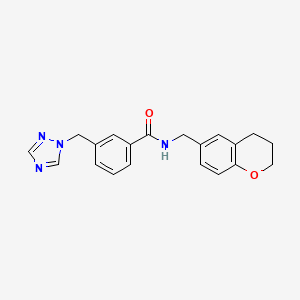
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic compound that is commonly found in many natural products. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.
Mécanisme D'action
The mechanism of action of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential applications in the treatment of cancer. In addition, this compound has also been shown to have anti-inflammatory and anti-microbial properties, which may make it useful for the treatment of various inflammatory and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that can elucidate its biological effects.
Orientations Futures
There are many potential future directions for research on 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone. One area of research that is particularly promising is the development of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more studies to investigate the potential side effects and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yields. Other methods that have been used to synthesize this compound include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(10-7-16-8-13-10)14-6-5-9-3-1-2-4-11(9)14/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTZCVLWVVKBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![(E)-N-(2-bromo-4-nitrophenyl)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7563647.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)

![[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)
![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B7563716.png)

![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)